molecular formula C16H16O2 B1338483 1-[2-(Benzyloxy)-4-methylphenyl]ethanone CAS No. 58110-89-7

1-[2-(Benzyloxy)-4-methylphenyl]ethanone

Cat. No. B1338483
CAS RN: 58110-89-7
M. Wt: 240.3 g/mol
InChI Key: CLKKXBAHOASWCP-UHFFFAOYSA-N
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Description

The compound "1-[2-(Benzyloxy)-4-methylphenyl]ethanone" is a chemical entity that can be associated with various research areas, including organic synthesis, crystallography, and medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These insights can be extrapolated to understand the characteristics and potential applications of "1-[2-(Benzyloxy)-4-methylphenyl]ethanone".

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime involves the use of piperonal and is characterized by various spectroscopic techniques . Similarly, the synthesis of 1,2-Bis(pentaphenylphenyl)benzene is achieved through cycloaddition reactions . These methods could potentially be adapted for the synthesis of "1-[2-(Benzyloxy)-4-methylphenyl]ethanone" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and reactivity. X-ray crystallography is a common technique used to determine the structure of molecules, as seen in the studies of various phenyl ethanone derivatives . These analyses reveal the presence of hydrogen bonds, π-π stacking interactions, and other noncovalent interactions that contribute to the stability and properties of the molecules. The molecular geometry and electronic structure can also be optimized and analyzed using computational methods such as DFT, as demonstrated in the study of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime .

Chemical Reactions Analysis

The reactivity of phenyl ethanone derivatives can be explored through their participation in various chemical reactions. For example, the oxidation of hydroxyphenyl ethanes leads to the formation of benzofuran derivatives . The interaction of benzothieno[2,3-c]pyrilium perchlorate with nucleophiles results in cyclocondensation products . These studies suggest that "1-[2-(Benzyloxy)-4-methylphenyl]ethanone" could also undergo similar reactions, potentially leading to novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The studies of related compounds provide information on their melting points, solubility, and mesophase behavior . For instance, the hexagonal columnar mesophase observed in polyethers based on bis(hydroxyphenyl)ethane indicates the potential for liquid-crystalline properties . The photoreactivity of 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a protecting group for carboxylic acids suggests that "1-[2-(Benzyloxy)-4-methylphenyl]ethanone" could also be used in photochemical applications .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Route and Characterization : A study by Tang Yan-feng (2012) focused on synthesizing a related compound, 4-(benzyloxy)-1H-indazole, via a multi-step reaction, providing insights into the synthesis procedure and yield optimization for compounds similar to 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (Tang Yan-feng, 2012).

  • Photochemical Study of Related Compounds : A. Castellan et al. (1990) investigated the photochemical reactivity of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, highlighting the transformation into various compounds through photochemical processes (Castellan et al., 1990).

Biological Activities

  • Antibacterial and Enzyme Inhibition : Y. Vásquez-Martínez et al. (2019) investigated benzyl phenyl ketone derivatives, which are precursors of isoflavonoids, for their antibacterial and enzyme inhibition properties, particularly against 5-lipoxygenase, highlighting the potential for compounds like 1-[2-(Benzyloxy)-4-methylphenyl]ethanone in medicinal chemistry (Vásquez-Martínez et al., 2019).

  • Anti-Inflammatory Activity : V. Singh et al. (2020) studied the anti-inflammatory activity of phenyl dimer compounds, providing insights into their potential medicinal uses and the role of structure in their effectiveness (Singh et al., 2020).

Structural and Conformational Analysis

  • Conformational Analysis : Craig D Grimmer and Cathryn A. Slabber (2015) applied NMR Analysis of Molecular Flexibility In Solution (NAMFIS) to a compound similar to 1-[2-(Benzyloxy)-4-methylphenyl]ethanone, offering insights into the solution conformational analysis of such compounds (Grimmer & Slabber, 2015).

  • Crystallography and Spectroscopy Studies : M. Hauteville et al. (1999) investigated the benzylation of a related compound, providing valuable information about the structural aspects and behavior of compounds like 1-[2-(Benzyloxy)-4-methylphenyl]ethanone (Hauteville et al., 1999).

Safety And Hazards

While specific safety and hazard information for “1-[2-(Benzyloxy)-4-methylphenyl]ethanone” is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds .

properties

IUPAC Name

1-(4-methyl-2-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-8-9-15(13(2)17)16(10-12)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKKXBAHOASWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497349
Record name 1-[2-(Benzyloxy)-4-methylphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Benzyloxy)-4-methylphenyl]ethanone

CAS RN

58110-89-7
Record name 1-[2-(Benzyloxy)-4-methylphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(benzyloxy)-4-methylphenyl]ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LE Montiel, LG Zepeda, J Tamariz - Helvetica Chimica Acta, 2010 - Wiley Online Library
A total synthesis of natural bisabolane sesquiterpenes curcuphenol (1) and xanthorrhizol (2) was developed by using the substituted acetophenones 4 and 5, respectively, as starting …
Number of citations: 19 onlinelibrary.wiley.com

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